
Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- is an organic compound characterized by the presence of a benzonitrile group substituted with a 1-bromo-2-oxopropyl and an ethyl group
Preparation Methods
The synthesis of Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- typically involves the bromination of 4-(2-oxopropyl)benzonitrile. One common method includes the addition of bromine in dichloromethane to 4-(2-oxopropyl)benzonitrile at room temperature. The reaction mixture is stirred, washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the desired compound .
Chemical Reactions Analysis
Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bromine, dichloromethane, and magnesium sulfate.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- involves its interaction with molecular targets through its functional groups. The bromine atom and the oxopropyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- can be compared with similar compounds such as:
4-(2-Oxopropyl)benzonitrile: Lacks the bromine atom, resulting in different reactivity.
2-(1-Bromo-2-oxopropyl)-4-(methylsulfanyl)benzonitrile: Contains a methylsulfanyl group instead of an ethyl group, leading to variations in chemical properties and applications.
This compound’s unique combination of functional groups makes it distinct and valuable for various scientific and industrial applications.
Properties
CAS No. |
1803713-43-0 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
2-(1-bromo-2-oxopropyl)-4-ethylbenzonitrile |
InChI |
InChI=1S/C12H12BrNO/c1-3-9-4-5-10(7-14)11(6-9)12(13)8(2)15/h4-6,12H,3H2,1-2H3 |
InChI Key |
VZGLWQFMISFEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)C(C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


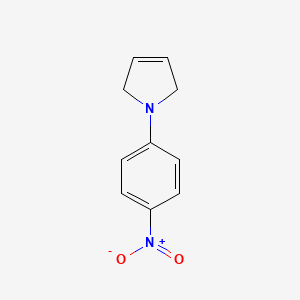

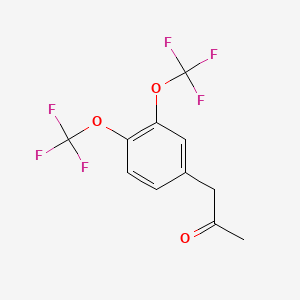
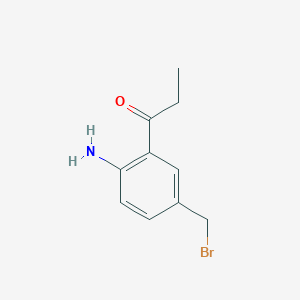
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)
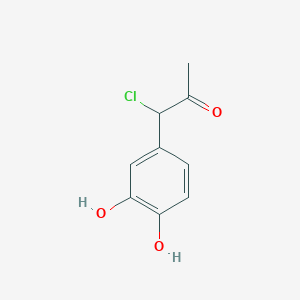
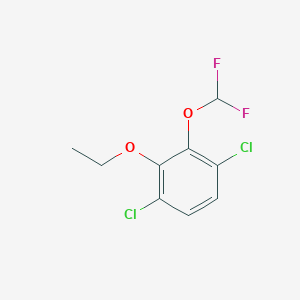
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
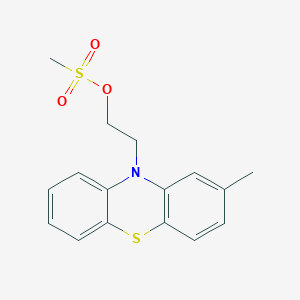
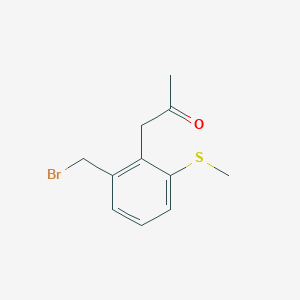
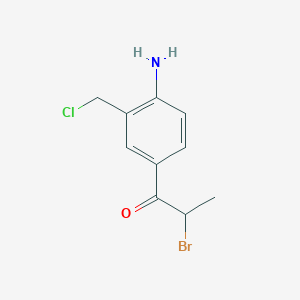
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)

